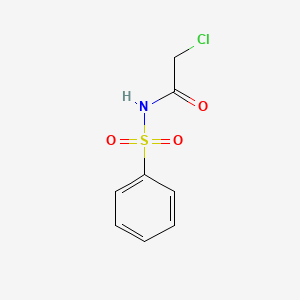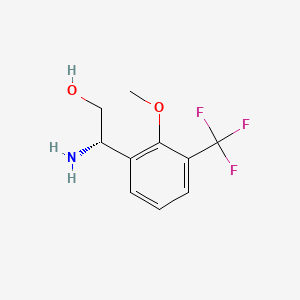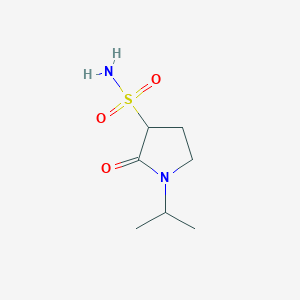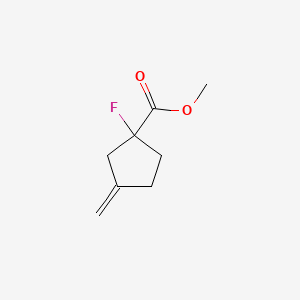
Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by the presence of a fluorine atom and a methylidene group attached to the cyclopentane ring, along with a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate can be achieved through various synthetic routes. One common method involves the fluorination of a cyclopentane derivative followed by esterification. The reaction conditions typically include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions. The esterification step can be carried out using methanol and a suitable acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide ions or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets. The methylidene group may also play a role in modulating the compound’s reactivity and stability. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-fluorocyclopropane-1-carboxylate
- Methyl 1-trifluoromethyl-1-cyclopropanecarboxylate
- Methyl 1-fluoro-2-methylidenecyclopentane-1-carboxylate
Uniqueness
Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate is unique due to the specific positioning of the fluorine and methylidene groups on the cyclopentane ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H11FO2 |
|---|---|
Molecular Weight |
158.17 g/mol |
IUPAC Name |
methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H11FO2/c1-6-3-4-8(9,5-6)7(10)11-2/h1,3-5H2,2H3 |
InChI Key |
CTFNGDWVDPGOHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=C)C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


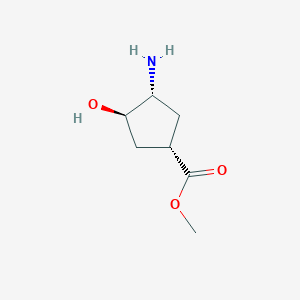

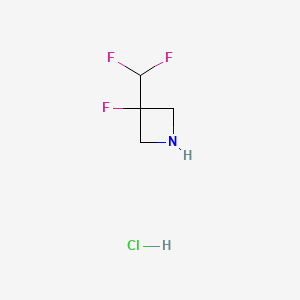
![2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)
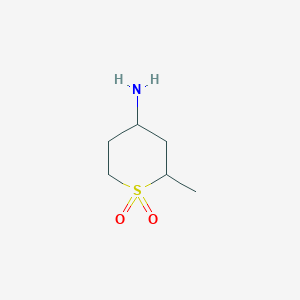

![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
![2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13474246.png)
![2-[(Tert-butoxy)carbonyl]-5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13474247.png)
